molecular formula C11H8F3NO2 B11867404 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one CAS No. 73496-31-8

7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B11867404
CAS No.: 73496-31-8
M. Wt: 243.18 g/mol
InChI Key: QYGPHDXLGPNGIL-UHFFFAOYSA-N
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Description

7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a methoxy group at the 7th position, a trifluoromethyl group at the 4th position, and a quinolin-2(1H)-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Methoxylation: Introduction of the methoxy group at the 7th position using a methoxylating agent under controlled conditions.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 4th position using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Cyclization: Formation of the quinolin-2(1H)-one core through cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinolin-2(1H)-one core to quinoline derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with catalysts such as palladium or copper to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives.

Scientific Research Applications

7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxyquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)quinoline: Lacks the methoxy group, leading to variations in reactivity and applications.

    Quinolin-2(1H)-one: The parent compound without the methoxy and trifluoromethyl groups, used as a reference for comparison.

Uniqueness

7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s stability, solubility, and potential for various applications compared to its analogs.

Properties

IUPAC Name

7-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8(11(12,13)14)5-10(16)15-9(7)4-6/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGPHDXLGPNGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447326
Record name 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73496-31-8
Record name 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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